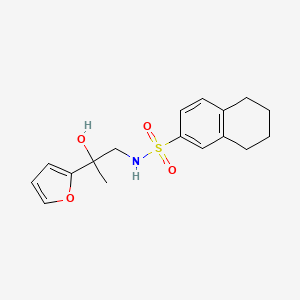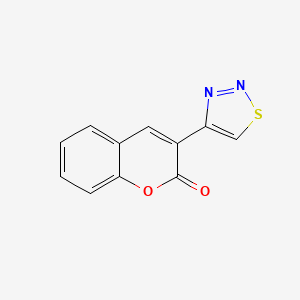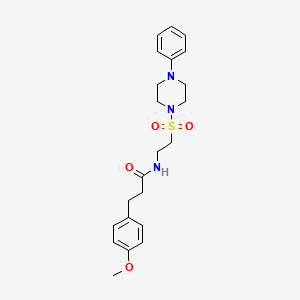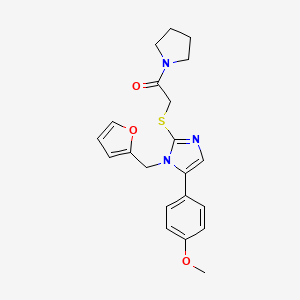![molecular formula C22H20ClN5O2S B2519892 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 894038-26-7](/img/structure/B2519892.png)
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Chemical Synthesis and Reaction Mechanisms
Research in the area of chemical synthesis and reaction mechanisms involving compounds related to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide has been conducted. For instance, Ledenyova et al. (2018) studied the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which is closely related to the chemical structure . This research helps in understanding the reaction mechanisms and synthesis of similar compounds (I. V. Ledenyova et al., 2018).
2. Antimicrobial and Antifungal Applications
Compounds with structural similarities to this compound have been investigated for their antimicrobial and antifungal activities. For example, Indorkar et al. (2012) reported on the synthesis and antimicrobial efficacy of S-triazine derivatives of thiazoline, which are structurally related and have shown effectiveness against various bacteria and fungi (Dilesh Indorkar et al., 2012).
3. Potential Anticancer Properties
Lesyk et al. (2007) explored the anticancer properties of new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, which are structurally related to the compound . Their research demonstrated the potential of these compounds as anticancer agents, showing activity against various cancer cell lines (Roman Lesyk et al., 2007).
4. Analytical and Structural Characterization
The analytical and structural characterization of related compounds provides insights into their chemical properties and potential applications. Research by Gündoğdu et al. (2017) on the structure determination of analog compounds using synchrotron X-ray powder diffraction contributes to understanding the structural aspects of these compounds (Gülsüm Gündoğdu et al., 2017).
5. Corrosion Inhibition in Industrial Applications
Thiazole derivatives, which are structurally similar to the compound , have been studied for their potential as corrosion inhibitors. Yadav et al. (2015) explored the effectiveness of thiazole derivatives in inhibiting corrosion of oil-well tubular steel in hydrochloric acid, suggesting possible industrial applications (M. Yadav et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that the compound may interact with its targets to inhibit specific biochemical processes, leading to its observed pharmacological effects.
Biochemical Pathways
Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may exert a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives exhibit excellent electron-transport and hole-blocking properties , which could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that 1,2,4-triazole derivatives can bind to a hydrophobic allosteric site when the phenylalanine residue of the DFG loop of the enzyme flips out of its lipophilic pocket . This could potentially provide some insight into how N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(1-phenylethyl)ethanediamide exerts its effects at the molecular level.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-14(15-5-3-2-4-6-15)25-21(30)20(29)24-12-11-18-13-31-22-26-19(27-28(18)22)16-7-9-17(23)10-8-16/h2-10,13-14H,11-12H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJCKBKAJHYIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[3-[(6-Chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2519809.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)

![7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2519813.png)

![1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea](/img/structure/B2519815.png)


![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519822.png)
![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)
![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)

![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)
